2-Cyanobenzenesulfonamide

Description

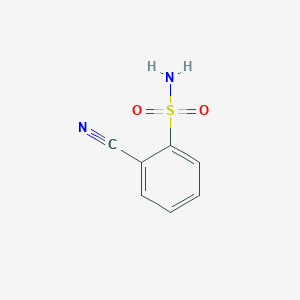

Structure

3D Structure

Properties

IUPAC Name |

2-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBOWJXHXLIMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363670 | |

| Record name | 2-Cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73542-86-6 | |

| Record name | 2-Cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2-cyanobenzenesulfonamide, a versatile building block with potential applications in medicinal chemistry and organic synthesis. Drawing upon established principles of sulfonamide chemistry and spectroscopic analysis, this document offers insights into its synthesis, reactivity, and physicochemical characteristics. While specific experimental data for this compound is not extensively available in the literature, this guide consolidates general knowledge and provides predicted data to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a benzenesulfonamide core with a nitrile group at the ortho position. This unique substitution pattern influences its electronic properties, reactivity, and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆N₂O₂S | Calculated |

| Molecular Weight | 182.20 g/mol | Calculated |

| CAS Number | 73542-86-6 | [1] |

| Appearance | Solid (predicted) | General knowledge of sulfonamides |

| Melting Point | 160-164 °C | [2] |

| pKa | ~10 | Estimated based on benzenesulfonamide (pKa ~10.1)[3] and the electron-withdrawing nature of the ortho-cyano group. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as acetone, acetonitrile, and methanol. | General solubility trends of sulfonamides.[1][4][5] |

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding sulfonyl chloride, 2-cyanobenzenesulfonyl chloride. This reaction is a standard method for the formation of primary sulfonamides.[6][7][8]

Proposed Synthetic Protocol

This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides and has not been specifically optimized for this compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Cyanobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Brine

Procedure:

-

Dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Causality behind Experimental Choices: The use of an excess of ammonia drives the reaction to completion. The reaction is performed at a low initial temperature to control the exothermicity of the reaction. Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve the starting material. The aqueous workup is necessary to remove excess ammonia and ammonium salts.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show a complex multiplet for the aromatic protons and a broad singlet for the sulfonamide protons. The ortho-cyano group will influence the chemical shifts of the adjacent aromatic protons.

Predicted 1H NMR (DMSO-d₆, 400 MHz):

-

δ 7.9-8.1 (m, 2H): Aromatic protons ortho and para to the sulfonamide group.

-

δ 7.6-7.8 (m, 2H): Aromatic protons meta to the sulfonamide group.

-

δ 7.4 (br s, 2H): SO₂NH₂ protons.

Note: The exact chemical shifts and coupling patterns will be highly dependent on the solvent and the specific conformation of the molecule.

13C NMR Spectroscopy

The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted 13C NMR (DMSO-d₆, 100 MHz):

-

δ 140-145: Quaternary carbon attached to the sulfonyl group.

-

δ 130-135: Aromatic CH carbons.

-

δ 115-120: Quaternary carbon of the nitrile group and the aromatic carbon attached to it.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the sulfonamide and nitrile functional groups.

Predicted Characteristic IR Bands (KBr, cm⁻¹):

-

3350-3250 (two bands): N-H stretching vibrations of the primary sulfonamide.[9][10][11]

-

2230-2210: C≡N stretching vibration of the nitrile group.

-

1350-1310 and 1160-1120: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group, respectively.[9][10][11]

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for benzenesulfonamides.

Predicted Fragmentation Pattern (EI-MS):

-

m/z 182: Molecular ion [M]⁺.

-

m/z 90: Further fragmentation of the [M-SO₂]⁺ ion.[15]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the sulfonamide and the ortho-cyano group.

Caption: Key reactivity sites of this compound.

-

Sulfonamide Group: The sulfonamide protons are acidic and can be deprotonated with a base. The resulting anion can undergo N-alkylation or N-arylation. The sulfonamide group is generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions.[3]

-

Nitrile Group: The cyano group can undergo hydrolysis to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[16][17][18][19] The ortho-position of the bulky sulfonamide group may sterically hinder some reactions at the nitrile.

-

Aromatic Ring: The sulfonamide group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the cyano group is also deactivating and meta-directing. The combination of these two groups will make the aromatic ring less reactive towards electrophiles.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structural motifs suggest several potential uses:

-

Building Block in Organic Synthesis: The presence of two reactive functional groups, the sulfonamide and the nitrile, makes it a potentially useful building block for the synthesis of more complex molecules, including heterocyclic compounds.

-

Medicinal Chemistry Scaffold: The benzenesulfonamide core is a well-established pharmacophore found in numerous drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[20][21] The introduction of a cyano group can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability, making it an interesting scaffold for lead optimization in drug discovery programs. The cyano group can also act as a key interaction point with biological targets.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care in a well-ventilated area.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

References

-

This compound 73542-86-6. Sigma-Aldrich.

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.

-

Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate.

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.

-

Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.

-

Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate.

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications.

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.

-

[Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. PubMed.

-

Benzenesulfonamide. ChemicalBook.

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

-

Supporting information: - The Royal Society of Chemistry.

-

The pKa values of the sulfonamides studied. ResearchGate.

-

Benzenesulfonamide. NIST WebBook.

-

1H NMR and 13C NMR of the prepared compounds. ResearchGate.

-

Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate.

-

INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. PubMed.

-

FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate.

-

1H NMR and 13C NMR of the prepared compounds. ResearchGate.

-

Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B.

-

Reactivity of Nitriles. Chemistry LibreTexts.

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.

-

Benzenesulfonamide(98-10-2) 1H NMR spectrum. ChemicalBook.

-

Preparation method of 2-methyl-5-aminobenzenesulfonamide. Google Patents.

-

1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.

-

Synthesis and Reactions of Nitriles. Chad's Prep.

-

Reactions of Nitriles. Chemistry Steps.

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

-

Preparation and Reactivity of Nitriles. YouTube.

-

Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs. Benchchem.

-

4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate.

-

2-Aminobenzenesulfonamide. PubChem.

-

4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. PubMed.

-

Applications of amide isosteres in medicinal chemistry. PubMed.

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health.

Sources

- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]

- 18. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Cyanobenzenesulfonamide

This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of 2-cyanobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. The narrative emphasizes an integrated, self-validating approach, where orthogonal analytical techniques converge to build an unassailable structural proof.

Introduction: The Significance of Structural Integrity

This compound (C₇H₆N₂O₂S) is a small organic molecule featuring a benzene ring substituted with a sulfonamide and a nitrile group at the ortho position. Sulfonamide-based structures are foundational scaffolds in medicinal chemistry, famously constituting the sulfa class of antimicrobial agents and finding applications as carbonic anhydrase inhibitors. The precise arrangement of atoms—the molecule's structure—dictates its physicochemical properties, reactivity, and biological activity. Therefore, unambiguous structure elucidation is not merely an academic exercise; it is a critical prerequisite for any meaningful research, patent application, or drug development program.

This guide outlines a synergistic workflow, demonstrating how foundational analysis, spectroscopic investigation, and crystallographic determination collectively provide a complete and validated structural picture.

Part 1: Foundational Physicochemical Analysis

Before engaging sophisticated instrumentation, foundational analysis provides the first layer of data regarding the compound's identity and purity. These methods are simple, rapid, and essential for validating the bulk sample.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, whereas a broad or depressed melting range indicates the presence of impurities. For this compound, the expected melting point is approximately 162 °C.[1]

-

Sample Preparation: Finely powder a small amount of the dried crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

-

Instrumentation: Place the capillary into a calibrated melting point apparatus.

-

Heating Profile: Set a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point. For a second, more accurate measurement, use a new sample and a slower ramp-up (1-2 °C/min) starting from ~15 °C below the approximate value.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

Elemental Analysis

Causality: Combustion analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula (C₇H₆N₂O₂S), providing fundamental validation of its atomic composition.

-

Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified, dry sample into a tin capsule.

-

Instrumentation: Place the sample into the autosampler of a CHNS elemental analyzer.

-

Analysis: The sample is combusted at high temperatures (≥900 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

-

Data Comparison: Compare the experimentally determined weight percentages of C, H, N, and S to the theoretical values.

| Element | Theoretical Mass % (C₇H₆N₂O₂S) |

| Carbon | 46.15% |

| Hydrogen | 3.32% |

| Nitrogen | 15.37% |

| Sulfur | 17.60% |

| Oxygen | 17.56% (by difference) |

| Table 1: Theoretical elemental composition of this compound. |

Part 2: Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopy provides detailed information about the molecule's functional groups and connectivity. Each technique offers a unique perspective, and together they create a detailed structural hypothesis. The logical workflow for this process is outlined below.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrational frequencies of bonds. It is an excellent tool for rapidly identifying the presence of key functional groups.[2] For this compound, we expect to confirm the N-H bonds of the sulfonamide, the S=O double bonds, the C≡N triple bond of the nitrile, and the characteristic bonds of the aromatic ring.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Process the resulting spectrum (transmittance vs. wavenumber) to identify key absorption bands.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide | N-H stretch (asymmetric & symmetric) | 3350 - 3250 | Medium, two bands |

| Nitrile | C≡N stretch | 2240 - 2220 | Medium, sharp |

| Aromatic Ring | C-H stretch | > 3000 | Medium-Weak |

| Sulfonyl | S=O stretch (asymmetric & symmetric) | 1370 - 1330 & 1180 - 1160 | Strong, two bands |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |

| Table 2: Predicted characteristic IR absorption bands for this compound.[3][4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the structure.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which can solubilize the polar sulfonamide) in an NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Shim the magnetic field to ensure homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).

-

¹³C NMR: Acquire the proton-decoupled spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

-

-

Data Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns (multiplicity) for both spectra.

Predicted NMR Data (in DMSO-d₆):

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~ 8.0 - 7.6 | Multiplet (m) | 4H | Ar-H |

| Sulfonamide | ~ 7.5 | Broad Singlet (br s) | 2H | SO₂NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic | ~ 142 | C -SO₂NH₂ |

| Aromatic | ~ 135 - 128 | Ar-C H |

| Nitrile | ~ 117 | C ≡N |

| Aromatic | ~ 115 | C -CN |

| Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.[6][7][8] |

Interpretation Insights:

-

The four aromatic protons on the ortho-disubstituted ring will exhibit complex second-order coupling, resulting in a multiplet rather than simple doublets and triplets.

-

The sulfonamide protons are exchangeable, often appearing as a broad signal that may not couple with other protons. Its chemical shift can be concentration-dependent.

-

In the ¹³C NMR spectrum, the two quaternary carbons (attached to the SO₂NH₂ and CN groups) can be distinguished from the four protonated aromatic carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence by measuring the mass-to-charge ratio (m/z) to several decimal places.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions. For this molecule, both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Formula Determination: Use the instrument's software to calculate the most likely elemental composition for the observed accurate mass of the molecular ion.

Predicted Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z (Example) | Assignment |

| [M+H]⁺ | 183.0226 | ~183.0225 | Protonated Molecular Ion |

| [M+Na]⁺ | 205.0046 | ~205.0044 | Sodiated Adduct |

| [M-H]⁻ | 181.0077 | ~181.0078 | Deprotonated Molecular Ion |

| Table 4: Predicted high-resolution m/z values for this compound. |

Fragmentation Analysis (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern acts as a structural fingerprint. Key expected fragments include the loss of the sulfonamide group or cleavage of the benzene ring, further confirming the proposed connectivity.[9][10]

Part 3: Definitive Confirmation: Single-Crystal X-ray Crystallography

Causality: While the combination of spectroscopic methods provides overwhelming evidence for a proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] It provides a three-dimensional map of electron density in the solid state, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12][13]

-

Crystal Growth: The critical first step is to grow diffraction-quality single crystals. A common method is the slow evaporation of a saturated solution.

-

Dissolve the compound in a suitable solvent (e.g., ethanol, acetone) with gentle heating.

-

Allow the solvent to evaporate slowly and undisturbed over several days in a loosely covered vial.

-

-

Crystal Mounting and Data Collection:

-

Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Place the crystal in the cold stream (typically 100 K) of an X-ray diffractometer.

-

Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a reflection file.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and structural model.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The final refined structure is typically reported in a Crystallographic Information File (CIF).

-

Expected Structural Features: The crystal structure would definitively confirm the ortho-substitution pattern. It would also reveal crucial details about intermolecular forces, such as hydrogen bonds between the sulfonamide N-H donors and the sulfonyl oxygen or nitrile nitrogen acceptors of neighboring molecules, which dictate the crystal packing.[12][13]

Conclusion: An Integrated, Self-Validating System

The structure elucidation of this compound, or any novel compound, relies on a cohesive analytical strategy. Each technique provides a piece of the puzzle, and their collective agreement constitutes a self-validating system.

-

Elemental Analysis confirms the atomic building blocks.

-

IR Spectroscopy identifies the functional groups present.

-

Mass Spectrometry establishes the molecular formula and substructural fragments.

-

NMR Spectroscopy maps the precise connectivity of the atoms.

-

X-ray Crystallography provides the final, definitive 3D structure.

By following this rigorous, multi-faceted approach, researchers can establish the structure of this compound with the highest degree of scientific confidence, providing a solid foundation for all subsequent research and development endeavors.

References

-

Stenutz, R. This compound. Tables for Chemistry. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

Gowda, B. T., et al. (2008). 2-Chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o552. [Link]

-

ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Download Table]. ResearchGate. [Link]

-

MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

-

Abdelgawad, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27293–27305. [Link]

-

Taylor & Francis. Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. [Download scientific diagram]. ResearchGate. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

-

SpectraBase. 2-Chlorobenzenesulfonamide. SpectraBase. [Link]

-

PubChem. 2-Aminobenzenesulfonamide. PubChem. [Link]

-

Chen, C., et al. (2020). Synthesis, structure elucidation and functionalization of sulfonamide[6]catenanes. Organic Chemistry Frontiers, 7(12), 1448–1453. [Link]

-

Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4550–4560. [Link]

-

Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. PubMed. [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

NIST. 2-Chlorobenzenesulfonamide. NIST WebBook. [Link]

-

Perjési, P., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754. [Link]

-

Al-Hourani, B. J., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 19586. [Link]

-

Tozuka, Z., et al. (2003). Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap. Journal of Mass Spectrometry, 38(8), 793–808. [Link]

-

Li, B., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(5), 534–543. [Link]

-

Feil, D. (1977). X-RAY DIFFRACTION AND CHEMICAL BONDING. INIS-IAEA. [Link]

-

Stobiecki, M., et al. (2014). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 19(6), 7958–8001. [Link]

-

Tanaka, Y., & Tanaka, Y. (1965). Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 13(7), 858–861. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Specac. [Link]

-

LibreTexts Chemistry. 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

ResearchGate. GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. [Download scientific diagram]. ResearchGate. [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. 2-Chlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2-Cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to 2-cyanobenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The following sections detail the primary synthetic routes, offer field-proven insights into experimental choices, and provide detailed, validated protocols.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry, primarily owing to its unique combination of a reactive cyano group and a sulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The ortho-disposed cyano and sulfonamide groups offer a unique steric and electronic environment, making it a valuable precursor for the synthesis of complex heterocyclic systems and targeted therapeutics.

Primary Synthetic Pathway: The Sandmeyer Reaction of 2-Aminobenzenesulfonamide

The most established and widely utilized method for the synthesis of this compound is the Sandmeyer reaction, a versatile and reliable method for the conversion of an aromatic amine to a nitrile.[1][2] This pathway involves two critical stages: the diazotization of the precursor, 2-aminobenzenesulfonamide, followed by a copper(I) cyanide-mediated cyanation.

Logical Framework of the Sandmeyer Pathway

The choice of the Sandmeyer reaction is predicated on its efficiency and the ready availability of the starting material, 2-aminobenzenesulfonamide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is particularly effective for introducing a cyano group onto the aromatic ring.[1]

Sources

A Guide to the Spectroscopic Characterization of 2-Cyanobenzenesulfonamide

This document provides an in-depth technical guide to the spectroscopic characterization of 2-Cyanobenzenesulfonamide. As researchers and professionals in drug development know, unambiguous structural confirmation is the bedrock of chemical synthesis and analysis. This guide moves beyond a simple listing of data, offering insights into the rationale behind spectroscopic interpretation and experimental design, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Molecular Blueprint

This compound (CAS 73542-86-6) is an aromatic compound featuring a benzenesulfonamide scaffold, a privileged structure in medicinal chemistry renowned for its role in enzyme inhibitors, particularly carbonic anhydrases.[1] The presence of an ortho-disubstituted pattern with two potent electron-withdrawing groups—a nitrile (-C≡N) and a sulfonamide (-SO₂NH₂)—creates a distinct electronic environment that is reflected in its spectroscopic signature.

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While specific experimental spectra for this exact compound are not widely published, we can, with a high degree of confidence, predict and interpret its spectral characteristics based on foundational spectroscopic principles and data from closely related analogues. This predictive analysis serves as a powerful tool for any scientist seeking to synthesize or verify this compound.

Molecular Structure and Key Features

To interpret the spectroscopic data, we must first understand the molecule's architecture. The key features are the aromatic ring, the nitrile functional group, and the primary sulfonamide group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its ortho-substitution pattern.

Experimental Rationale

The choice of solvent is critical. A deuterated polar aprotic solvent like DMSO-d₆ is ideal. Its high polarity readily dissolves the solid compound, and its ability to form hydrogen bonds allows for the observation of the exchangeable N-H protons of the sulfonamide group, which might otherwise be broadened or absent in solvents like chloroform-d.

Predicted ¹H NMR Spectrum

The aromatic region (typically 7.0-9.0 ppm) will be the most informative. Due to the strong electron-withdrawing and anisotropic effects of both the cyano and sulfonamide groups, all aromatic protons are expected to be shifted significantly downfield. The ortho-substitution leads to a complex, non-first-order splitting pattern for the four adjacent protons on the ring. The two protons adjacent to the electron-withdrawing groups will be the most deshielded.

| Predicted Signal | Protons | Multiplicity | Approx. δ (ppm) | Rationale |

| Aromatic | 4H | Complex Multiplet | 7.8 - 8.4 | Protons are on an electron-deficient aromatic ring, leading to significant downfield shifts. Complex splitting arises from coupling between adjacent, chemically distinct protons. |

| Sulfonamide NH₂ | 2H | Broad Singlet | ~7.5 | These protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the presence of all seven unique carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing groups (C-CN and C-SO₂) and the nitrile carbon itself will be key identifiers.

| Predicted Signal | Carbon Atom | Approx. δ (ppm) | Rationale |

| Aromatic | C-SO₂ | ~142 | Quaternary carbon attached to the highly electronegative sulfonyl group, resulting in a downfield shift. |

| Aromatic | C-H | 125 - 138 | Aromatic carbons typically appear in this region. The specific shifts are influenced by the ortho/meta/para relationship to the two substituents. |

| Aromatic | C-CN | ~115 | The carbon attached to the nitrile group is typically shielded relative to other substituted carbons but its exact position is complex. |

| Nitrile | -C≡N | ~118 | The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in this region. |

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. This technique is ideal for confirming the presence of the nitrile and sulfonamide moieties.

Experimental Rationale

For a solid sample, Attenuated Total Reflectance (ATR) FT-IR is the method of choice. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich with characteristic peaks. The absence of a band can be as informative as its presence.[2]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium (often two distinct peaks) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic C=C | Ring Stretch | 1600 & 1500 | Medium |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1140 | Strong |

| C-S | Stretch | 900 - 700 | Medium |

The two strong absorptions for the S=O stretches are a definitive fingerprint for the sulfonamide group.[3] The sharp, medium-intensity peak around 2230 cm⁻¹ is a clear indicator of the nitrile group.[4]

Protocol: ATR-FTIR Spectrum Acquisition

-

Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Lower the anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan and displayed in terms of transmittance or absorbance.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's structure.

Experimental Rationale

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces an intact protonated molecular ion [M+H]⁺. This immediately provides the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and probe the molecular structure.

Predicted Mass Spectrum

The molecular formula is C₇H₆N₂O₂S, giving a monoisotopic mass of 182.015 Da. In positive ion ESI-MS, the primary ion observed will be the protonated molecule. Aromatic sulfonamides are known to undergo a characteristic fragmentation pathway involving the neutral loss of sulfur dioxide (SO₂), a mass of approximately 64 Da.[5][6]

-

Expected Molecular Ion: [M+H]⁺ = m/z 183.023

-

Predicted Major Fragment: [M+H - SO₂]⁺ = m/z 119.035

Caption: Predicted ESI-MS/MS fragmentation of this compound.

This loss of SO₂ is a highly diagnostic fragmentation pattern for arylsulfonamides and provides strong evidence for the presence of this functional group.[6]

Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution into the mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.

-

Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump for initial analysis.

-

LC Separation (Optional): For mixture analysis, inject the sample onto a liquid chromatography system (e.g., using a C18 column) to separate components before they enter the mass spectrometer.

-

MS Acquisition (Full Scan): Set the ESI source to positive ion mode. Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 183.0) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The structural verification of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted spectroscopic fingerprint is defined by:

-

¹H NMR: A complex, downfield multiplet for four aromatic protons and a broad singlet for the two sulfonamide protons.

-

IR: Characteristic strong stretches for the S=O bonds (1350-1310 and 1170-1140 cm⁻¹), a sharp C≡N stretch (~2230 cm⁻¹), and N-H stretches (3400-3200 cm⁻¹).

-

Mass Spec: A protonated molecular ion at m/z 183.023, with a characteristic fragment ion at m/z 119.035 corresponding to the neutral loss of SO₂.

This comprehensive, predicted dataset provides a robust analytical framework for any researcher working with this compound, ensuring confidence in its structural identity.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Tzvetkova, P. B., & Zaikin, V. G. (2012). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 23(5), 899–906. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Cyanobenzamide. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzenesulfonamide. Retrieved from [Link]

-

Liu, D. Q., Sun, H., & Kord, A. S. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1361–1366. Retrieved from [Link]

-

PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

-

Gowda, B. T., et al. (2008). 2-Chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o332. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. rsc.org [rsc.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzenesulfonamide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 2-Cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobenzenesulfonamide (CAS Number: 73542-86-6) is a distinct aromatic sulfonamide that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive cyano group and a pharmacologically significant sulfonamide moiety on a benzene ring, positions it as a compound of interest for the synthesis of novel therapeutic agents. The benzenesulfonamide scaffold is a well-established pharmacophore, renowned for its role in a multitude of clinically approved drugs. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its potential biological activities and applications in drug development, with a particular focus on the rationale behind its scientific exploration.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and potential for formulation.

| Property | Value | Source(s) |

| CAS Number | 73542-86-6 | [1] |

| Molecular Formula | C₇H₆N₂O₂S | [1] |

| Molecular Weight | 182.20 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 160-164 °C | Vendor Data |

| InChI Key | QZBOWJXHXLIMGD-UHFFFAOYSA-N | [1] |

| SMILES | N(=O)c1ccccc1C#N | [1] |

Note: Some physical properties are based on vendor-supplied data and may vary between batches and suppliers.

Synthesis and Reaction Chemistry

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be postulated based on established organic chemistry principles and the synthesis of analogous compounds. A logical approach would involve the diazotization of 2-aminobenzonitrile, a readily available starting material.[2][3]

Postulated Synthetic Pathway: Diazotization of 2-Aminobenzonitrile

The conversion of an aromatic amine to a sulfonyl halide via a diazonium salt intermediate is a classic and reliable transformation in organic synthesis.[4][5] This multi-step process offers a clear path to this compound.

Diagram: Postulated Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard laboratory procedure for this type of transformation and should be adapted and optimized based on experimental observations.

Step 1: Diazotization of 2-Aminobenzonitrile

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminobenzonitrile in a suitable volume of aqueous hydrochloric acid.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.[6]

-

Monitor the reaction for the complete consumption of the starting amine using a starch-iodide paper test to detect the presence of excess nitrous acid.

Step 2: Formation of 2-Cyanobenzenesulfonyl Chloride

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring.

-

Allow the reaction to proceed at a controlled temperature until the evolution of nitrogen gas ceases.

-

The resulting 2-cyanobenzenesulfonyl chloride can be isolated by extraction into an organic solvent.

Step 3: Amination to this compound

-

Dissolve the crude 2-cyanobenzenesulfonyl chloride in an inert organic solvent.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the sulfonyl chloride.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction and subsequent crystallization.

Justification of Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a temperature of 0-5 °C is critical for safety and to ensure high yields of the desired intermediate.[6]

-

In Situ Generation of Nitrous Acid: Sodium nitrite is reacted with a strong acid like HCl to generate nitrous acid in the reaction mixture. This is a standard and efficient method for diazotization.[4]

-

Copper(II) Chloride Catalyst: In the sulfonylation step, a copper salt is often used to catalyze the reaction between the diazonium salt and sulfur dioxide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region, corresponding to the four protons on the disubstituted benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 7.5 - 8.2 | Multiplet | 4H, Aromatic protons | The electron-withdrawing nature of both the cyano and sulfonamide groups will deshield the aromatic protons, shifting them downfield. The ortho, meta, and para relationships will lead to complex splitting patterns.[7] |

| ~ 7.3 | Broad Singlet | 2H, -SO₂NH₂ | The protons on the sulfonamide nitrogen are typically observed as a broad singlet and may be exchangeable with D₂O.[8] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 115 - 120 | -C≡N | The carbon of the nitrile group typically appears in this region.[9] |

| ~ 125 - 145 | Aromatic Carbons | Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the cyano and sulfonamide groups will have characteristic shifts.[9] |

FT-IR Spectroscopy

The infrared spectrum is a powerful tool for identifying the key functional groups present in this compound.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~ 3400-3200 | N-H stretch | -SO₂NH₂ | The sulfonamide N-H stretches typically appear as two bands (symmetric and asymmetric) in this region.[10][11] |

| ~ 2230-2210 | C≡N stretch | -C≡N | The nitrile stretch is a sharp and characteristic peak in this region.[12] |

| ~ 1350-1300 and 1160-1120 | S=O stretch | -SO₂NH₂ | The asymmetric and symmetric stretches of the sulfonyl group are strong and readily identifiable.[10][11] |

| ~ 1600-1450 | C=C stretch | Aromatic Ring | These bands are characteristic of the benzene ring.[12] |

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 182

-

Key Fragmentation Pathways: A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da).[13] Other fragments would arise from the cleavage of the benzene ring and the loss of the amino group.

Potential Biological Activity and Applications in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, most notably for its ability to inhibit carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in a range of diseases.

Carbonic Anhydrase Inhibition: A Primary Hypothesis

Benzenesulfonamides are classic carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-SO₂NH₂) is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion.

Diagram: General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Caption: The binding of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.

The presence of the 2-cyano group in this compound is expected to modulate its inhibitory activity and selectivity against different CA isoforms. Electron-withdrawing groups on the aromatic ring can influence the pKa of the sulfonamide, which in turn affects its binding affinity to the zinc ion. Further research is needed to determine the specific inhibitory profile of this compound against the various human CA isoforms (e.g., hCA I, II, IX, XII).[14][15][16]

Potential Therapeutic Applications

Given the role of carbonic anhydrase in various physiological and pathological processes, inhibitors like this compound could be explored for:

-

Anticancer Therapy: Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and are involved in pH regulation and tumor progression. Selective inhibitors of these isoforms are sought after as novel anticancer agents.[17]

-

Anticonvulsant and Neurological Disorders: Certain CA isoforms are involved in neuronal excitability, and their inhibition can have anticonvulsant effects.[18]

-

Glaucoma Treatment: Inhibition of CA in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

-

Diuretics: CA inhibitors can act as diuretics by affecting ion transport in the kidneys.

Role as a Pharmaceutical Intermediate

Beyond its potential intrinsic biological activity, this compound is a valuable intermediate for the synthesis of more complex molecules.[19][20][21][] The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications. The sulfonamide group can also be derivatized. This dual reactivity makes it a versatile scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Specific safety data sheets (SDS) from the supplier should always be consulted before use.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the field of drug discovery. While specific experimental data on this compound is limited in the public literature, its chemical structure strongly suggests a role as a carbonic anhydrase inhibitor and as a versatile synthetic intermediate.

Future research should focus on:

-

Development and publication of a robust and high-yielding synthesis protocol.

-

Comprehensive spectroscopic characterization to establish a reference dataset.

-

In vitro screening against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity.

-

Exploration of its utility as a building block in the synthesis of novel, biologically active compounds.

-

X-ray crystallographic studies to understand its solid-state structure and to aid in structure-based drug design. [1][23]

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and pave the way for its application in the development of next-generation therapeutics.

References

-

Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Jios, J. L., et al. (2005).

-

Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). Retrieved January 11, 2026, from [Link]

- Inhibition of carbonic anhydrase II by sulfonamide deriv

-

IR handout.pdf. (n.d.). Retrieved January 11, 2026, from [Link]

- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Semantic Scholar.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.

- Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). PubMed.

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

IR Absorption Table. (n.d.). Retrieved January 11, 2026, from [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

(PDF) 2-Aminobenzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

2-Aminobenzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

-

Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

- Mass Spectrometry - Fragmentation P

- Process for the preparation of 2-hydroxybenzenesulfonamide. (n.d.). Google Patents.

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 11, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 11, 2026, from [Link]

- Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar.

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 11, 2026, from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzenesulfonamide. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Determination of crystal structures and tautomeric states of 2-ammoniobenzenesulfonates by laboratory X-ray powder diffraction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

-

Accessing sulfonamides via formal SO2 insertion into C-N bonds. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Diazotization. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (2008). Asian Journal of Chemistry.

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 11, 2026, from [Link]

-

Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Typical methods for preparing diazo compounds: (a) diazo transfer; (b)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (n.d.). Retrieved January 11, 2026, from [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diazotisation [organic-chemistry.org]

- 5. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. www1.udel.edu [www1.udel.edu]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate - PYG Lifesciences [pyglifesciences.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Cyanobenzenesulfonamide

Introduction

2-Cyanobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its molecular structure, featuring both a sulfonamide group and a nitrile group, imparts unique chemical reactivity and physical characteristics that are crucial for its application in drug development and materials science. An in-depth understanding of its physical properties, namely its melting point and solubility, is paramount for researchers and scientists in designing, optimizing, and controlling synthetic processes, as well as for formulation and drug delivery studies. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the practical implications of these parameters.

Melting Point of this compound

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For this compound, a sharp and well-defined melting range is indicative of a high-purity sample.

Reported Melting Point Data

The literature reports the melting point of this compound to be in the range of 160-164 °C.[1] Another source specifies a melting point of 162 °C. The slight variation can be attributed to different experimental methodologies or minor impurities in the samples tested.

| Physical Property | Reported Value(s) | Source(s) |

| Melting Point | 160-164 °C | [1] |

| 162 °C | [2] |

Causality Behind Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. The presence of impurities disrupts this crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, a precise and narrow melting range is a reliable indicator of the purity of this compound.

Experimental Protocol for Melting Point Determination (Capillary Method)

The following protocol is based on the ASTM E324 standard test method for determining the melting point of organic chemicals.[3][4]

1.3.1. Materials and Apparatus

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or temperature probe

1.3.2. Step-by-Step Procedure

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This will inform the rate of heating for the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new packed capillary tube. Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting range is reported as T1 - T2.

-

-

Repeatability: Perform at least two more determinations to ensure the results are consistent.

1.3.3. Self-Validating System The protocol's integrity is maintained by:

-

Calibration: Regular calibration of the thermometer or temperature probe against known standards.

-

Controlled Heating Rate: A slow heating rate is crucial for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

-

Consistent Sample Packing: Uniform packing of the capillary tube ensures consistent heat transfer throughout the sample.

Solubility of this compound

Solubility is a critical parameter for drug development professionals, as it influences bioavailability, formulation, and purification processes. The solubility of this compound is dependent on the nature of the solvent and the temperature.

Qualitative and Quantitative Solubility Data

It is strongly recommended that experimental determination of solubility be conducted for specific applications to obtain precise quantitative data.

| Solvent | Expected Qualitative Solubility | Quantitative Data (mg/mL at 25 °C) |

| Water | Low to Sparingly Soluble | Data not available |

| Methanol | Soluble | Data not available |

| Ethanol | Soluble | Data not available |

| Acetone | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Data not available |

Factors Influencing Solubility

The "like dissolves like" principle is a guiding concept in predicting solubility.

-

Polarity: The sulfonamide and nitrile groups in this compound introduce polarity, suggesting solubility in polar solvents.

-

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents like water, methanol, and ethanol.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid will influence its solubility. A higher lattice energy will generally result in lower solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol is based on the OECD 105 test guideline for determining water solubility, adapted for organic solvents.[5][6][7]

2.3.1. Materials and Apparatus

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.3.2. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.

-

2.3.3. Self-Validating System

-

Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

Mass Balance: The amount of undissolved solid can be weighed before and after the experiment to provide a rough check on the results.

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Conclusion

This technical guide has provided the available data on the melting point of this compound and outlined robust, standard methodologies for its experimental determination. While quantitative solubility data is not widely published, this guide has presented a detailed protocol for its determination, which is essential for researchers and professionals in the pharmaceutical and chemical industries. Accurate and reproducible data for these fundamental physical properties are the bedrock of successful process development, formulation, and quality control.

References

-